molecular formula C8H16ClNO2 B1434304 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride CAS No. 1638765-19-1

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Cat. No.: B1434304
CAS No.: 1638765-19-1
M. Wt: 193.67 g/mol
InChI Key: IRSAIIPSQDUMJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with methyl bromoacetate under basic conditions to form the intermediate methyl 2-[3-(aminomethyl)cyclobutyl]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential pharmacological properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is not well-documented. it is believed to interact with various molecular targets through its amino and ester functional groups. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(aminomethyl)cyclopropyl]acetate hydrochloride
  • Methyl 2-[3-(aminomethyl)cyclopentyl]acetate hydrochloride
  • Methyl 2-[3-(aminomethyl)cyclohexyl]acetate hydrochloride

Uniqueness

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can affect its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAIIPSQDUMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-19-1
Record name Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Reactant of Route 6
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

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